molecular formula C26H38N8O2 B11976989 4-(2-pyridinyl)-N-[6-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)hexyl]-1-piperazinecarboxamide

4-(2-pyridinyl)-N-[6-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)hexyl]-1-piperazinecarboxamide

Cat. No.: B11976989
M. Wt: 494.6 g/mol
InChI Key: DPGFWHHLBHEQNQ-UHFFFAOYSA-N
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Description

4-(2-pyridinyl)-N-[6-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)hexyl]-1-piperazinecarboxamide is a complex organic compound with a unique structure that includes multiple pyridine and piperazine rings

Properties

Molecular Formula

C26H38N8O2

Molecular Weight

494.6 g/mol

IUPAC Name

4-pyridin-2-yl-N-[6-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]hexyl]piperazine-1-carboxamide

InChI

InChI=1S/C26H38N8O2/c35-25(33-19-15-31(16-20-33)23-9-3-7-11-27-23)29-13-5-1-2-6-14-30-26(36)34-21-17-32(18-22-34)24-10-4-8-12-28-24/h3-4,7-12H,1-2,5-6,13-22H2,(H,29,35)(H,30,36)

InChI Key

DPGFWHHLBHEQNQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCCCCCCNC(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-pyridinyl)-N-[6-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)hexyl]-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the pyridine ring: This can be achieved through various methods, including the Hantzsch pyridine synthesis.

    Formation of the piperazine ring: This is usually done through cyclization reactions involving ethylenediamine and dihaloalkanes.

    Coupling reactions: The pyridine and piperazine rings are then coupled using reagents like carbonyldiimidazole or other coupling agents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2-pyridinyl)-N-[6-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)hexyl]-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce amines.

Scientific Research Applications

4-(2-pyridinyl)-N-[6-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)hexyl]-1-piperazinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-pyridinyl)-N-[6-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)hexyl]-1-piperazinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-pyridinyl)-N-[6-({[4-(2-pyridinyl)-1-piperazinyl]carbonyl}amino)hexyl]-1-piperazinecarboxamide is unique due to its combination of pyridine and piperazine rings, which confer specific chemical and biological properties that are not found in simpler compounds.

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